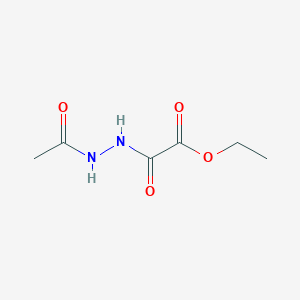

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

Description

Contextual Significance of α-Keto Esters and Hydrazide Moieties in Chemical Building Blocks

In organic synthesis, α-keto esters are recognized as highly versatile intermediates. mdpi.com The presence of two adjacent carbonyl groups imparts distinct reactivity at both the ketone and ester functionalities, allowing for a wide range of chemical transformations. mdpi.com These compounds can participate in various reactions, including nucleophilic additions, condensations, and cycloadditions, making them key building blocks for the synthesis of pharmaceuticals, agrochemicals, and natural product analogs. mdpi.combeilstein-journals.org The electrophilic nature of the α-keto group, in particular, facilitates reactions with a host of nucleophiles.

Similarly, the hydrazide moiety (a derivative of hydrazine) is a crucial functional group in synthetic chemistry. Hydrazides and their derivatives are instrumental in the construction of numerous nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. derpharmachemica.com The presence of both nucleophilic and acidic protons on the nitrogen atoms allows hydrazides to act as key synthons in cyclization reactions. The acetyl group on the hydrazide modulates its reactivity and provides a site for further functionalization. The incorporation of hydrazide structures is a common strategy in medicinal chemistry to enhance the biological activity of a molecule.

Structural Features and Nomenclature of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is characterized by an ethyl ester group connected to an oxoacetyl moiety, which is in turn linked to an acetyl-substituted hydrazine (B178648). This arrangement of functional groups results in a molecule with multiple reactive sites. The systematic IUPAC name for this compound is ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. It is also referenced by its Chemical Abstracts Service (CAS) Registry Number: 42042-84-2. chemicalbook.combldpharm.com

Below is a summary of its key identifiers and molecular properties:

| Property | Value |

| IUPAC Name | ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate |

| CAS Number | 42042-84-2 |

| Molecular Formula | C6H10N2O4 |

| Molecular Weight | 174.15 g/mol |

| SMILES Code | O=C(OCC)C(NNC(C)=O)=O |

Overview of Research Trajectories for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

Research involving Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate has primarily focused on its utility as a synthetic intermediate. A significant area of investigation is its use in the synthesis of diverse heterocyclic compounds. The strategic placement of its functional groups allows for intramolecular and intermolecular cyclization reactions to form five- and six-membered rings containing nitrogen and oxygen atoms.

Common synthetic routes to prepare Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate often involve the condensation reaction between an ethyl oxoacetate derivative and acetylhydrazine. chemicalbook.com For instance, the reaction can be carried out by treating a suitable precursor with acetylhydrazine in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. chemicalbook.com The compound itself can undergo various chemical transformations, including oxidation and reduction reactions at the keto group, as well as nucleophilic substitution at the acetylhydrazine moiety.

Beyond its role as a synthetic precursor, there is also interest in the potential biological activities of molecules derived from this scaffold, particularly in the areas of antimicrobial and anticancer research. The acetylhydrazine portion of the molecule is of particular interest as it can form hydrogen bonds and interact with the active sites of enzymes.

Scope and Academic Relevance of Investigating Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

The academic relevance of studying Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate lies in its role as a model scaffold for the development of new synthetic methodologies and the exploration of novel chemical space. Its bifunctional nature presents both challenges and opportunities for selective chemical transformations, making it a subject of interest for organic chemists. The investigation of its reactivity contributes to a broader understanding of the chemistry of α-keto esters and hydrazides.

Furthermore, the synthesis of novel heterocyclic compounds from Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is a pertinent area of research, given the prevalence of such structures in pharmaceuticals and other functional materials. By exploring the synthetic potential of this and related compounds, researchers can develop efficient pathways to new molecular entities with potentially valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3-12-6(11)5(10)8-7-4(2)9/h3H2,1-2H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCDAVZGBRVXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2 Acetylhydrazinyl 2 Oxoacetate

Direct Synthesis Routes to Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

The primary route for the synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate involves direct acylation reactions with hydrazide precursors. This method is favored for its efficiency and high yields.

Acylation Reactions Involving Hydrazide Precursors

The synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is commonly achieved through the condensation reaction between a hydrazide precursor and an acylating agent. A prevalent method involves the reaction of a suitable hydrazide with an ethyl oxoacetate derivative. mdpi.com One specific and high-yielding approach is the reaction of what is described as compound 8-2 with compound 8-3, which are likely an acetylhydrazide precursor and an ethyl 2-oxoacetate derivative, respectively. bibliomed.org

This acylation reaction leads to the formation of the desired product through the creation of a new amide bond. The reaction is typically carried out in a suitable organic solvent to facilitate the interaction of the reactants.

Optimization of Reaction Conditions and Reagent Selection (e.g., Triethylamine, Solvent Effects)

The efficiency of the synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is highly dependent on the reaction conditions and the choice of reagents. A notable example of an optimized process reports a yield of 94%. bibliomed.org

Key factors in the optimization of this synthesis include:

Base: The use of a base, such as triethylamine, is crucial. Triethylamine acts as a scavenger for the acidic byproduct generated during the acylation reaction, driving the equilibrium towards the product and preventing the protonation of the nucleophilic hydrazide. bibliomed.org

Solvent: Dichloromethane (B109758) (DCM) is an effective solvent for this reaction, as it is relatively inert and provides good solubility for the reactants. bibliomed.org The choice of solvent can influence reaction rates and yields, and anhydrous conditions are often preferred to prevent hydrolysis of the ester group. mdpi.com

Temperature: The reaction is often initiated at a reduced temperature, for instance, in an ice bath, to control the initial exothermic reaction rate. The reaction mixture is then typically allowed to warm to room temperature and stirred for an extended period to ensure completion. bibliomed.org

The following interactive table summarizes the optimized reaction conditions for a high-yield synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. bibliomed.org

| Parameter | Condition |

|---|---|

| Precursor 1 (e.g., Compound 8-2) | 1.0 g, 13 mmol |

| Precursor 2 (e.g., Compound 8-3) | 1.8 g, 13 mmol |

| Base | Triethylamine (2 mL, 14.3 mmol) |

| Solvent | Dichloromethane (20 mL) |

| Temperature | Initial cooling with ice, then stirred at room temperature |

| Yield | 94% |

Preparation of Functionalized Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Derivatives

The structure of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate makes it a useful building block for the synthesis of more complex molecules with extended scaffolds.

Synthesis of Compounds with Extended Scaffold Incorporation (e.g., Coumarin (B35378) Derivatives)

Scale-Up and Process Intensification Considerations for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Synthesis

The transition from laboratory-scale synthesis to larger-scale industrial production of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Key considerations for scale-up include:

Heat Management: Acylation reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can make heat dissipation more challenging. catsci.com Proper cooling systems and potentially a semi-batch process (slow addition of one reactant) would be necessary to control the temperature and prevent runaway reactions. researchgate.net

Mixing and Mass Transfer: Ensuring efficient mixing is critical for maintaining homogeneity and achieving consistent reaction rates and yields. The choice of impeller and agitation speed becomes more important in larger reactors. catsci.com

Solvent and Reagent Handling: The use of larger quantities of dichloromethane, a volatile and regulated solvent, necessitates closed systems and appropriate solvent recovery and recycling protocols to minimize environmental impact and ensure worker safety.

Work-up and Purification: The laboratory-scale purification using silica (B1680970) gel column chromatography may not be economically viable for large-scale production. Alternative purification methods such as crystallization or distillation would need to be developed and optimized. bibliomed.org

Process intensification strategies that could be applied include:

Continuous Flow Synthesis: Moving from a batch process to a continuous flow system could offer significant advantages in terms of safety (smaller reaction volumes at any given time), heat management, and process control. mdpi.com

Reactive Distillation: If applicable to the specific equilibrium of the reaction, reactive distillation could combine the reaction and separation of byproducts or products into a single unit, increasing efficiency. mdpi.com

The following table outlines some of the key scale-up and process intensification considerations for the synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

| Consideration | Laboratory Scale | Industrial Scale |

|---|---|---|

| Process Type | Batch | Batch or Continuous Flow |

| Heat Control | Ice bath | Jacketed reactor with controlled cooling fluid |

| Reagent Addition | Dropwise addition | Controlled pumping (semi-batch) |

| Purification | Column chromatography | Crystallization, Distillation |

| Safety | Standard laboratory precautions | Process safety management, containment |

Reactivity and Reaction Pathways of Ethyl 2 2 Acetylhydrazinyl 2 Oxoacetate

Cyclization Reactions Leading to Heterocyclic Systems

The presence of both carbonyl and hydrazinyl functionalities within the molecule provides a robust platform for intramolecular and intermolecular cyclization reactions, leading to a variety of heterocyclic scaffolds. These reactions are fundamental in medicinal and materials chemistry for generating novel compounds with specific biological or physical properties.

One of the key cyclization pathways for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate involves its conversion to 1,3,4-thiadiazole (B1197879) derivatives. This transformation is typically achieved through thionation followed by cyclization, often facilitated by a thionating agent such as Lawesson's reagent. semanticscholar.orgelsevierpure.com N,N'-diacylhydrazines are known precursors that, upon treatment with Lawesson's reagent or phosphorus pentasulfide, undergo thionation of the carbonyl groups and subsequent cyclization to form the 1,3,4-thiadiazole ring. researchgate.netbu.edu.eg

The reaction with Lawesson's reagent proceeds by converting the oxygen of the amide carbonyl group into sulfur. The resulting thioamide intermediate then undergoes an intramolecular cyclocondensation reaction, where the sulfur atom attacks the adjacent keto-carbonyl carbon, followed by dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring. organic-chemistry.org This method is efficient and provides good yields for a variety of substituted thiadiazoles. semanticscholar.org

| Starting Material | Reagent | Intermediate (Proposed) | Final Product |

|---|---|---|---|

| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's Reagent | Thioamide Intermediate | Ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxoacetate |

The rich functionality of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate makes it a precursor to a wide array of other nitrogen-containing heterocycles. nih.govrsc.orgmdpi.com The specific heterocyclic system formed depends on the co-reactant and reaction conditions.

For instance, condensation of the keto group with a primary amine followed by intramolecular cyclization can lead to various five- or six-membered rings. Reaction with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyrazolone (B3327878) systems, a reaction well-established for β-keto esters. researchgate.netchemicalpapers.com Similarly, reaction with other binucleophiles can be explored to synthesize heterocycles like pyridazines or oxadiazoles. The synthesis of pyrazole derivatives from the reaction of benzaldehyde, phenylhydrazine, and ethyl acetoacetate (B1235776) highlights a common strategy for forming such rings. mdpi.com

| Co-reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazolone derivatives | Condensation/Cyclization |

| Hydroxylamine | Isoxazolone derivatives | Condensation/Cyclization |

| Urea / Thiourea | Pyrimidinone / Thione derivatives | Condensation/Cyclization |

| Aromatic Aldehydes (followed by oxidative cyclization) | 1,3,4-Oxadiazole derivatives | Condensation/Cyclization |

Amide Bond Formation and Derivatization Strategies

The acetylhydrazinyl-oxoacetate structure offers multiple sites for derivatization, allowing for the synthesis of a library of related compounds through modifications at the amide and hydrazide functionalities.

The acetylhydrazinyl-oxoacetate linkage contains an amide bond which is generally stable due to resonance. nih.gov However, the hydrazide portion (–CO–NH–NH–) is reactive. The terminal nitrogen atom is nucleophilic and can react with various electrophiles. This allows for derivatization through reactions such as acylation, alkylation, or sulfonylation, leading to more complex structures. The N-H protons of the hydrazide can also be deprotonated under basic conditions, enhancing the nucleophilicity of the nitrogen atoms. The reactivity of amide bonds can be influenced by stereoelectronic effects, and they can exist as conformers due to the partial double-bond character of the C-N bond. mdpi.comresearchgate.net

The α-keto group is a highly reactive electrophilic center that readily undergoes condensation reactions with a variety of nucleophiles. Its reaction with hydrazines or primary amines leads to the formation of hydrazones or imines (Schiff bases), respectively. rsc.org These condensation reactions are often the first step in the synthesis of heterocyclic systems, as seen in the Knorr pyrazole synthesis, which utilizes the reaction between β-keto esters and hydrazines. researchgate.net The resulting hydrazone derivatives are often stable, isolable intermediates that can be further modified or cyclized. ekb.eg

| Reagent | Product Type | Significance |

|---|---|---|

| Aromatic Aldehydes (via prior hydrolysis/deacetylation) | Hydrazones | Intermediates for heterocycle synthesis (e.g., thiadiazoles). semanticscholar.org |

| Primary Amines | Imines (Schiff bases) | Versatile intermediates for further functionalization. |

| Hydroxylamine | Oximes | Precursors for various nitrogen-containing compounds. |

Electrophilic and Nucleophilic Character of the Compound

The chemical behavior of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is governed by the distribution of electron density across its structure, creating distinct electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. This dual character is central to its role as a versatile synthetic building block.

Electrophilic Centers: The primary electrophilic sites are the carbon atoms of the three carbonyl groups (ester, keto, and amide). The α-ketoester moiety is particularly electrophilic and susceptible to attack by nucleophiles. The carbonyl carbon of the acetyl group also acts as an electrophilic center.

Nucleophilic Centers: The hydrazinyl unit provides the main nucleophilic character. The terminal nitrogen atom of the hydrazide is the most potent nucleophilic site, readily attacking electrophiles. The adjacent nitrogen atom's nucleophilicity is reduced due to its attachment to two electron-withdrawing carbonyl groups. The oxygen atoms of the carbonyl groups also possess lone pairs of electrons, allowing them to act as nucleophiles or bases, particularly in protonation or coordination reactions.

| Site | Character | Typical Reactions |

|---|---|---|

| Keto Carbonyl Carbon | Electrophilic | Nucleophilic Addition (e.g., condensation with amines, hydrazines). chemicalpapers.com |

| Ester Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., hydrolysis, aminolysis). |

| Amide Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (less reactive than ester/keto). msu.edu |

| Terminal Hydrazinyl Nitrogen | Nucleophilic | Alkylation, Acylation, Condensation with carbonyls. researchgate.net |

| Carbonyl Oxygens | Nucleophilic / Basic | Protonation, Coordination to Lewis acids. |

Reactivity at the Carbonyl Centers

The molecular architecture of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate features two distinct carbonyl groups: a ketone and an ester carbonyl. The inherent difference in the electronic environment of these two centers dictates their susceptibility to nucleophilic attack, a cornerstone of their reactivity.

The α-ketoester functionality is a key determinant of the molecule's electrophilic character. Generally, the ketone carbonyl is significantly more electrophilic and, therefore, more reactive towards nucleophiles than the ester carbonyl. This heightened reactivity is attributed to the presence of only one oxygen atom capable of donating electron density through resonance, in contrast to the ester group where the lone pair of the alkoxy oxygen also participates in resonance, thereby delocalizing the partial positive charge on the carbonyl carbon more effectively.

This differential reactivity allows for selective transformations. For instance, strong nucleophiles will preferentially attack the ketonic carbonyl, leading to the formation of addition products. The precise nature of the product is, of course, dependent on the nucleophile and the reaction conditions employed.

| Reactive Site | Description | Factors Influencing Reactivity | Typical Reactions |

| Ketone Carbonyl | The carbon atom double-bonded to an oxygen and single-bonded to another carbon and the hydrazine nitrogen. | High electrophilicity due to the electron-withdrawing nature of the adjacent ester group and the hydrazine moiety. Less resonance stabilization compared to the ester carbonyl. | Nucleophilic addition, condensation reactions (e.g., with amines to form hydrazones), reduction to a secondary alcohol. |

| Ester Carbonyl | The carbon atom double-bonded to one oxygen and single-bonded to another oxygen of the ethoxy group. | Lower electrophilicity compared to the ketone carbonyl due to greater resonance stabilization from the alkoxy group. | Nucleophilic acyl substitution (e.g., hydrolysis, aminolysis), though generally requiring harsher conditions than reactions at the ketone carbonyl. |

Nucleophilic Sites on the Hydrazine Moiety

The hydrazine portion of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is characterized by two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. However, their reactivity is not identical. The terminal nitrogen atom (NH₂) is generally more nucleophilic than the internal nitrogen atom (NH) which is directly attached to the acetyl and oxoacetate groups.

The reduced nucleophilicity of the internal nitrogen is a direct consequence of the electron-withdrawing effects of the two adjacent carbonyl groups. These groups pull electron density away from the nitrogen atom, making its lone pair less available for donation to an electrophile. In contrast, the terminal amino group is less influenced by these electronic effects and thus retains a higher degree of nucleophilicity.

This difference in nucleophilicity is crucial for predicting the outcome of reactions with electrophiles. For example, in alkylation or acylation reactions, the terminal nitrogen is the preferred site of attack. This regioselectivity is a powerful tool in the synthesis of more complex molecules derived from Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. One notable reaction is the condensation with aromatic aldehydes, which typically occurs at the more nucleophilic terminal nitrogen to form hydrazone derivatives.

| Nucleophilic Site | Description | Factors Influencing Reactivity | Typical Reactions |

| Terminal Nitrogen (NH₂) of Hydrazine | The nitrogen atom at the end of the hydrazine chain. | Higher nucleophilicity due to less steric hindrance and weaker electron-withdrawing influence from the distant carbonyl groups. | Alkylation, acylation, condensation with aldehydes and ketones to form hydrazones. |

| Internal Nitrogen (NH) of Hydrazine | The nitrogen atom situated between the two carbonyl groups. | Lower nucleophilicity due to the strong electron-withdrawing effects of the adjacent acetyl and oxoacetyl groups, which delocalize the lone pair. | Can participate in reactions under specific conditions, but is generally less reactive than the terminal nitrogen. |

Applications of Ethyl 2 2 Acetylhydrazinyl 2 Oxoacetate As a Versatile Chemical Building Block

Design and Synthesis of Complex Polyfunctionalized Organic Molecules

The inherent reactivity of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, stemming from its electrophilic α-ketoester group and nucleophilic hydrazinyl unit, makes it an ideal starting material for the synthesis of a wide array of polyfunctionalized organic molecules. This dual reactivity allows for a range of chemical transformations, including cyclization, condensation, and substitution reactions, providing access to intricate molecular architectures.

Construction of Novel Structural Motifs for Research Purposes

A key application of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate lies in its ability to facilitate the construction of novel structural motifs, which are of significant interest for fundamental research and the exploration of new chemical space. Its utility is particularly pronounced in the synthesis of various heterocyclic systems, which form the core of many biologically active compounds.

The reaction of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with various reagents can lead to the formation of diverse heterocyclic rings. For instance, its condensation with appropriate precursors can yield pyrazole (B372694), triazole, and oxadiazole derivatives. These five-membered heterocyclic rings are prevalent in many pharmaceutical agents and serve as important pharmacophores. The flexibility of the acetylhydrazinyl moiety allows for further modifications and the introduction of various substituents, leading to the generation of a wide range of novel heterocyclic structures for biological evaluation.

| Heterocyclic System | General Synthetic Approach |

| Pyrazoles | Cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. |

| Triazoles | Reaction with compounds containing a C=N bond, followed by cyclization. |

| Oxadiazoles | Dehydrative cyclization of the diacylhydrazine moiety, often using reagents like phosphorus oxychloride. |

Precursor for Advanced Synthetic Intermediates in Organic Synthesis

Beyond the direct synthesis of final target molecules, ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate serves as a crucial precursor for the preparation of more advanced synthetic intermediates. These intermediates, in turn, are utilized in the construction of highly complex molecular architectures. The functional groups present in this compound can be selectively manipulated to introduce additional complexity and functionality.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. The acetyl group on the hydrazine (B178648) moiety can be removed to liberate the free hydrazine, which can then participate in a variety of condensation reactions. This ability to serve as a platform for further chemical elaboration is a testament to its value as a versatile building block.

Contribution to Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is an excellent scaffold for the generation of such libraries due to its facile reactivity and the ability to introduce multiple points of diversity. By systematically varying the reaction partners and conditions, large collections of related but structurally distinct compounds can be synthesized.

These libraries, often centered around a common heterocyclic core derived from ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, can be screened against a variety of biological targets to identify new lead compounds for drug development. The structural diversity embedded within these libraries increases the probability of discovering molecules with novel biological activities. The use of this building block in combinatorial chemistry approaches allows for the rapid generation of a multitude of compounds, accelerating the early stages of the drug discovery process.

Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 2 Acetylhydrazinyl 2 Oxoacetate and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. ¹H NMR spectroscopy, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the confirmation of its specific structural features, including the ethyl ester and acetylhydrazinyl moieties. rsc.org

Table 1: Expected ¹H NMR Spectral Data for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | 1.2-1.4 | Triplet |

| Acetyl (-CH₃) | 2.0-2.2 | Singlet |

| Ethyl (-CH₂) | 4.1-4.3 | Quartet |

Note: The data in this table is hypothetical and serves for illustrative purposes, as specific experimental data was not found in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, as it typically produces the molecular ion with minimal fragmentation. rsc.org

For ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, with a molecular formula of C₆H₁₀N₂O₄ and a molecular weight of 174.15 g/mol , ESI-MS analysis is crucial for confirming this mass. bldpharm.com A reported ESI-MS analysis in the negative ion mode showed a peak at m/z 173, corresponding to the [M-H]⁻ ion, which is consistent with the expected molecular weight. chemicalbook.com A detailed fragmentation analysis would provide further structural confirmation by identifying characteristic fragment ions.

Table 2: ESI-MS Data for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

| Ionization Mode | Observed m/z | Interpretation |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is expected to show characteristic absorption bands for its various functional groups, most notably the carbonyl groups of the ester and the amide (hydrazide). rsc.org

The presence of multiple carbonyl groups would likely result in strong absorption bands in the region of 1650-1750 cm⁻¹. Specifically, the ester carbonyl stretch is anticipated around 1735-1750 cm⁻¹, while the amide carbonyl stretch is expected at a slightly lower wavenumber, typically in the range of 1650-1680 cm⁻¹. Additionally, N-H stretching vibrations from the hydrazinyl moiety would be observed in the region of 3200-3400 cm⁻¹. The C-O stretching of the ester group would also be present in the 1000-1300 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C=O Stretch (Ester) | 1735-1750 |

| C=O Stretch (Amide/Hydrazide) | 1650-1680 |

Note: The data in this table is based on general spectroscopic principles, as a specific experimental IR spectrum was not found in the reviewed sources.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound like ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

For a compound with the molecular formula C₆H₁₀N₂O₄, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these calculated values to confirm the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 72.06 | 41.38% |

| Hydrogen | H | 1.008 | 10.08 | 5.79% |

| Nitrogen | N | 14.01 | 28.02 | 16.09% |

Note: Specific experimental data from elemental microanalysis for this compound was not found in the reviewed literature.

Chromatographic Techniques for Purity Profiling and Separation (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification and purity assessment of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. Silica gel column chromatography is a widely used method for the purification of synthetic products. chemicalbook.com The choice of eluent is critical for achieving good separation.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for determining the purity of the compound with high resolution and sensitivity. rsc.org A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

Table 5: Chromatographic Methods for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (5:1) | Purification |

Note: While a specific solvent system for column chromatography has been reported, detailed experimental conditions for HPLC analysis were not available in the reviewed sources.

Future Prospects and Emerging Research Directions for Ethyl 2 2 Acetylhydrazinyl 2 Oxoacetate Chemistry

Development of Novel Synthetic Transformations and Derivatizations

The inherent reactivity of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Future research is expected to focus on expanding its synthetic utility beyond its current applications.

One promising area is the exploration of its reactions with various diketones to construct polysubstituted pyrazoles. nih.govmdpi.comorganic-chemistry.orghilarispublisher.com The general reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established method for pyrazole (B372694) synthesis. nih.govmdpi.comorganic-chemistry.orghilarispublisher.com By reacting Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with different diketones, a library of novel pyrazole derivatives with unique substitution patterns can be generated. These compounds could serve as valuable scaffolds in medicinal chemistry and materials science.

Another avenue for novel transformations involves its use in the synthesis of triazole derivatives. The hydrazide functional group can react with various reagents to form the triazole ring system, a common motif in pharmaceuticals. chemistryjournal.netresearchgate.netscispace.comscispace.com Research into the cyclization reactions of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with suitable precursors could lead to the discovery of new triazoles with potential biological activities.

Furthermore, the derivatization of the acetylhydrazinyl group can lead to a diverse range of new molecules. For instance, condensation reactions with various aldehydes and ketones can yield a variety of hydrazone derivatives. mdpi.com These hydrazones can then be used as intermediates for the synthesis of other heterocyclic systems or as final products with their own unique properties. researchgate.net

| Reactant Class | Potential Product | Significance |

| 1,3-Diketones | Polysubstituted Pyrazoles | Scaffolds for medicinal chemistry |

| Various precursors | Triazole Derivatives | Important pharmaceutical motifs |

| Aldehydes/Ketones | Hydrazone Derivatives | Intermediates for further synthesis |

Exploration of Catalytic Asymmetric Synthesis Utilizing the Scaffold

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The structure of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate offers a unique scaffold for the design and synthesis of novel chiral ligands. The presence of multiple coordination sites (the two nitrogen atoms of the hydrazide and the carbonyl oxygens) allows for the potential chelation of metal centers.

Future research could focus on the synthesis of chiral derivatives of this compound. For example, the acetyl group could be replaced with a chiral acyl group, or the ethyl ester could be modified to include a chiral alcohol. These modified scaffolds could then be used to create a library of chiral ligands for use in a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The modular nature of the scaffold would allow for fine-tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity.

While the direct use of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in asymmetric catalysis has not yet been reported, the broader class of hydrazides has shown promise in this area. researchgate.netnih.gov This precedent suggests that the exploration of this compound's potential in asymmetric synthesis is a worthwhile endeavor.

Integration with Advanced Synthesis Technologies (e.g., High-Throughput Experimentation, Flow Chemistry)

Modern synthetic chemistry is increasingly relying on advanced technologies to accelerate the discovery and optimization of new reactions and molecules. High-throughput experimentation (HTE) and flow chemistry are two such technologies that could be applied to the chemistry of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

HTE would allow for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) for the novel transformations and derivatizations described in section 7.1. This would significantly speed up the process of identifying optimal conditions for the synthesis of new pyrazoles, triazoles, and other derivatives.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult or dangerous to carry out in batch. mdpi.comrsc.orggalchimia.comresearchgate.net The synthesis of heterocyclic compounds from hydrazides, such as pyrazoles, has been successfully adapted to flow chemistry. mdpi.comrsc.orggalchimia.comresearchgate.net This suggests that the synthesis of derivatives of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate could also be performed in a continuous flow setup. This would not only improve the safety and efficiency of the synthesis but also allow for easier scale-up of the production of these compounds.

| Technology | Application to Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Chemistry | Benefits |

| High-Throughput Experimentation | Rapid screening of reaction conditions for derivatization | Accelerated discovery and optimization |

| Flow Chemistry | Continuous synthesis of pyrazole and triazole derivatives | Improved safety, efficiency, and scalability |

Potential in Materials Science Applications (general, non-biological)

The unique chemical structure of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate also suggests its potential for use in the development of new materials. The ability of the hydrazide moiety to form strong hydrogen bonds and to chelate metal ions makes it an attractive building block for the construction of functional polymers and coordination polymers.

For example, Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate could potentially be used as a monomer in polymerization reactions. The ester group could be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl group. The resulting monomer could then be polymerized to create a functional polymer with pendant acetylhydrazinyl groups. These groups could be used to cross-link the polymer, to coordinate with metal ions, or to interact with other molecules through hydrogen bonding. nih.govrsc.orgchempedia.inforesearchgate.net Such polymers could have applications in areas such as coatings, adhesives, and separation membranes.

Furthermore, the ability of the hydrazide to act as a ligand for metal ions could be exploited to create coordination polymers or metal-organic frameworks (MOFs). bldpharm.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. By carefully selecting the metal ions and the reaction conditions, it may be possible to create novel materials with tailored properties based on the Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate scaffold.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, and how do reaction conditions influence yield?

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is typically synthesized via condensation reactions. A common method involves reacting ethyl 2-oxoacetate derivatives with acetylhydrazine under reflux in ethanol. For example, hydrazine hydrate can react with ethyl 2-oxoacetate intermediates, followed by acetylation to introduce the acetyl group . Yields depend on stoichiometry, solvent polarity, and temperature; optimal conditions often require anhydrous environments to prevent hydrolysis of the ester group. Purification via recrystallization (e.g., chloroform/methanol) is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the acetylhydrazine moiety and ester group.

- IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for ester and hydrazide C=O).

- Mass spectrometry (ESI or EI) for molecular ion verification and fragmentation patterns .

- HPLC with UV detection for purity assessment, particularly when synthesizing derivatives for biological studies .

Q. How does Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate react with aromatic aldehydes?

The compound undergoes nucleophilic addition with aromatic aldehydes, forming hydrazone derivatives. This reaction is pH-dependent, often catalyzed by acetic acid in ethanol under reflux. The resulting hydrazones are useful precursors for heterocyclic systems (e.g., 1,3,4-oxadiazoles), which are explored for bioactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. antioxidant effects) may arise from structural variations in derivatives or assay conditions. Systematic SAR studies are essential:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring can enhance binding to enzymatic active sites .

- Assay validation : Compare results across standardized protocols (e.g., IC₅₀ measurements under consistent pH and temperature) .

- Computational modeling : Docking studies (e.g., AutoDock) can predict interactions with targets like GABAA receptors or antioxidant enzymes .

Q. How can reaction mechanisms for cyclocondensation with P₂O₅/POCl₃ be optimized?

Cyclocondensation to form 1,3,4-oxadiazoles involves dehydrative cyclization. Using P₂O₅ as a catalyst and POCl₃ as a dehydrating agent requires strict moisture control. Optimization steps include:

- Temperature gradients : Gradual heating (40–80°C) minimizes side reactions.

- Solvent selection : Toluene or DMF improves reagent solubility and reaction homogeneity .

- Post-reaction quenching : Neutralization with aqueous NaHCO₃ prevents acid-mediated degradation of the oxadiazole ring .

Q. What methodologies assess the compound’s potential as a fluorescent sensor?

Fluorescence properties are evaluated via:

- Quantum yield measurements : Compare emission intensity to standard fluorophores (e.g., quinine sulfate).

- Selectivity assays : Test responses to metal ions (e.g., Fe³⁺, Cu²⁺) or pH changes in buffered solutions.

- Stability studies : Monitor fluorescence under UV exposure or thermal stress .

Q. How do steric and electronic effects influence derivatization with heterocyclic amines?

Steric hindrance from substituents (e.g., methyl groups) on the hydrazinyl moiety can slow nucleophilic attack. Electronic effects dominate in reactions with electron-deficient amines (e.g., pyridinyl derivatives), where the acetyl group’s electron-withdrawing nature enhances reactivity. Controlled microwave-assisted synthesis (50–100 W, 60–90°C) accelerates these reactions while minimizing decomposition .

Methodological Notes

- Synthetic reproducibility : Always characterize intermediates (e.g., hydrazide precursors) to ensure stepwise fidelity .

- Data validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) .

- Biological assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) to contextualize activity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.